Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is a heterocyclic compound characterized by its unique structure and potential applications in medicinal chemistry. The compound has the molecular formula and a molecular weight of approximately 244.08 g/mol. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their biological activities, including anti-inflammatory and anti-cancer properties.
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is classified as a pyrazolopyrimidine derivative. Its structure features a bromine atom at the 6-position of the pyrazolo ring, which may influence its reactivity and biological activity.
The synthesis of ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate typically involves several key steps:
The synthesis often employs standard laboratory techniques such as refluxing under inert atmosphere conditions to prevent moisture interference. Reaction yields and purity can be optimized through purification methods like recrystallization or chromatography.
The molecular structure of ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate can be represented as follows:
The compound's structural data indicates that it contains a bromine atom attached to the pyrazole ring, which may enhance its pharmacological profile by modifying its electronic properties.
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are typically performed under controlled conditions to maximize yields and minimize side products. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and product purity.
The mechanism of action for ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate primarily involves its interaction with biological targets. This compound has been studied for its potential inhibitory effects on various enzymes involved in metabolic pathways.
Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory activity against enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism . The structure-activity relationship indicates that modifications at the bromine site can enhance or diminish this activity.
Physical property data can be sourced from chemical databases such as PubChem . Spectroscopic techniques (e.g., infrared spectroscopy) provide further insights into functional groups present in the compound.
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate has several scientific applications:
The pyrazolo[1,5-a]pyrimidine (PP) core represents a privileged scaffold in modern drug discovery due to its exceptional bioisosteric properties, structural versatility, and diverse pharmacological profiles. This fused, planar bicyclic heterocycle combines pyrazole and pyrimidine rings, conferring rigidity that enhances target-binding precision. PP derivatives exhibit remarkable therapeutic potential, evidenced by FDA-approved agents like the DPP-4 inhibitor Anagliptin (for type 2 diabetes) and the Bruton’s tyrosine kinase (BTK) inhibitor Zanubrutinib (for hematologic malignancies) [1] [4]. The scaffold’s synthetic tractability enables extensive functionalization at positions 2, 3, 5, 6, and 7, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties [1] [10]. Its purine-mimetic structure facilitates interactions with ATP-binding sites of kinases, making it particularly valuable in oncology drug development. Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate exemplifies a strategically functionalized PP derivative, where bromine and carboxylate groups serve as versatile handles for structural diversification toward bioactive molecules.
The pyrazolo[1,5-a]pyrimidine core exhibits distinctive structural features that underpin its broad therapeutic utility:
Table 1: Clinically Approved Drugs Featuring the Pyrazolo[1,5-a]Pyrimidine Core
Drug Name | Therapeutic Application | Key Structural Features | Target |
---|---|---|---|
Anagliptin | Type 2 Diabetes | 2-Cyano group at C-6 | DPP-4 Inhibitor |
Zanubrutinib (BGB-3111) | Mantle Cell Lymphoma, Waldenström Macroglobulinemia | 7-Pyrrolopyrimidinone at C-7 | BTK Inhibitor |
Dorsomorphin | Preclinical AMPK inhibitor | 3-Pyridyl at C-2, 4-pyridyl at C-7 | AMPK/ALK Inhibitor |
Indiplon | Insomnia (discontinued) | N,N-diethylacetamide at C-3, phenyl at C-7 | GABA_A Receptor Modulator |
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS# 1005209-42-6, C₉H₈BrN₃O₂, MW 270.08) integrates two high-value functional groups that synergistically enhance its utility as a medicinal chemistry intermediate:
Synthetic Versatility: Bromine serves as a linchpin for late-stage diversification. It enables rapid generation of SAR libraries via Pd-catalyzed couplings with boronic acids, amines, or alkynes, circumventing labor-intensive de novo synthesis [6] [10].
Ethyl Carboxylate at C-2:
Table 2: Key Synthetic Intermediates Derived from Ethyl 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Derivative Structure | Molecular Weight | CAS Number | Primary Application |
---|---|---|---|
6-Bromo-2-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine | 228.05 | Not Reported | Alcohol intermediate for ether synthesis |
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 242.00 | 1416241-54-3 | Amide coupling precursor |
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | 286.26 | 2070018-11-5 | TRK inhibitor intermediate [6] |
Bioactivity Case Study: In TRK inhibitors like compound 5n [6], the C-6 bromine of a PP precursor was replaced via Suzuki coupling with 3-pyrazolylboronic acid to yield a derivative overcoming xDFG mutations (TRKA^G667C). The C-2 carboxylate was converted to an amide enhancing blood-brain barrier penetration, yielding a candidate with IC₅₀ = 0.4–2.3 nM against resistant mutants—15-fold more potent than Selitrectinib.
The synthesis of PP derivatives has evolved from classical cyclocondensation strategies to modern catalytic methods, with Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate epitomizing advances in regioselective functionalization:
Classical Routes (1950s–2000s):Initial PP syntheses relied on cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophiles like β-diketones, β-ketoesters, or enaminones. Ethyl 3-aminopyrazole-4-carboxylate was a key precursor for C2-ester-substituted PPs. Limitations included harsh conditions (acidic/basic media, 120–160°C), moderate regioselectivity at C-5/C-7, and limited tolerance for halogenated substrates [1] [4]. Bromination of preformed PPs often required electrophilic reagents (e.g., Br₂/AcOH or NBS), risking ring degradation or dibromination [1].
Modern Innovations (2010–Present):
Table 3: Evolution of Key Synthetic Methods for 6-Bromo PP Derivatives
Synthetic Method | Conditions | Catalyst/Reagent | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Cyclocondensation with β-Ketoesters | Ethanol, reflux, 12h | NaOEt or TsOH | 45–65% | Simple setup; Low regioselectivity at C6 |
POCl₃-Activated Cyclization | Toluene, 80°C, 1h | POCl₃/pyridine | 70–85% | High regioselectivity; Requires halogen exchange |
Microwave-Assisted Cyclocondensation | DMF, 150°C, 30min (MW) | None | 80–92% | Rapid; High purity; Scalability challenges |
Vilsmeier-Haack Bromination | DMF, POBr₃, 100°C, 2h | POBr₃ | 75–88% | Direct C6 bromination; Limited substrate scope |
Suzuki Coupling of Precursor | Dioxane/H₂O, 90°C, 2h | Pd(dppf)Cl₂, K₂CO₃ | 85–95% | High diversity; Requires anhydrous conditions |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1